(4-Fluoro-2,3-dimethylphenyl)boronic acid
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Overview
Description
(4-Fluoro-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2,3-dimethylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .
Action Environment
The action of 4-Fluoro-2,3-dimethylphenylboronic acid is influenced by several environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . It should be stored at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Fluoro-2,3-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,3-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow processes and the use of more robust catalysts can enhance the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2,3-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Esterification: The boronic acid group can react with diols to form boronate esters, which are useful intermediates in various organic transformations.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used to facilitate the reactions.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are typical solvents used in these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronate Esters: Produced via esterification reactions.
Scientific Research Applications
(4-Fluoro-2,3-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3,5-dimethylphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(4-Fluoro-2,3-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both fluorine and methyl groups can enhance the compound’s stability and its ability to participate in selective reactions .
Properties
IUPAC Name |
(4-fluoro-2,3-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGHVGDEQRIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514405 |
Source
|
Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-31-7 |
Source
|
Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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